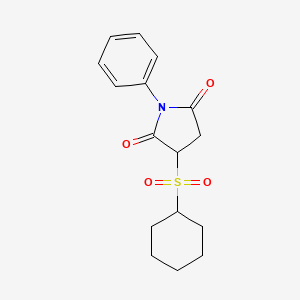![molecular formula C12H8O4S B13808079 Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
Dibenzo[b,d]furan-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]furan-3-sulfonic acid is an organic compound that belongs to the class of dibenzofurans. It is characterized by a furan ring fused to two benzene rings, with a sulfonic acid group attached to the third position of the furan ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3-sulfonic acid typically involves the sulfonation of dibenzofuran. One common method is the reaction of dibenzofuran with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process. The product is then purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,d]furan-3-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include nitrated, halogenated, and hydroxylated derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]furan-3-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives can act as inhibitors for specific enzymes, providing insights into their mechanisms of action.
Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. They are being investigated for their ability to modulate biological pathways involved in disease.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of dibenzo[b,d]furan-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,d]furan-3-sulfonic acid can be compared with other similar compounds, such as:
Dibenzofuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Dibenzo[b,d]thiophene: Contains a sulfur atom in place of the oxygen in the furan ring, leading to different chemical properties and reactivity.
Dibenzo[b,d]furan-3-boronic acid: Contains a boronic acid group instead of a sulfonic acid group, making it useful in different types of chemical reactions, such as Suzuki coupling.
The uniqueness of this compound lies in its sulfonic acid group, which imparts specific reactivity and properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C12H8O4S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
dibenzofuran-3-sulfonic acid |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,13,14,15) |
InChI-Schlüssel |
QQYILFJVCFLPNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


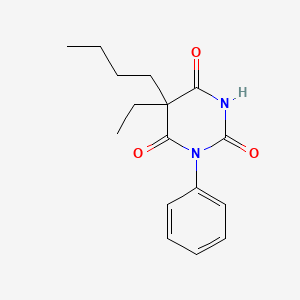
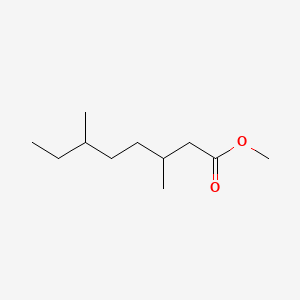
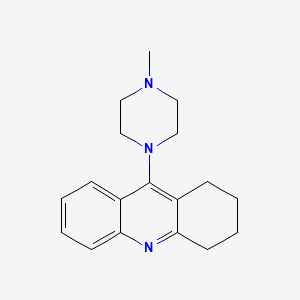
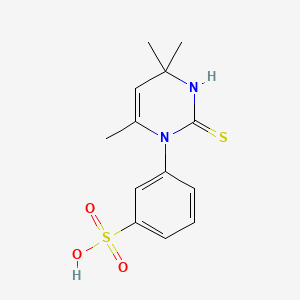

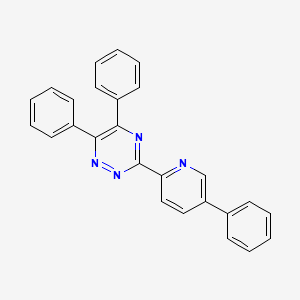
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
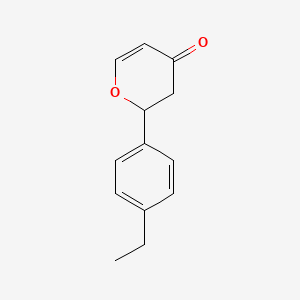
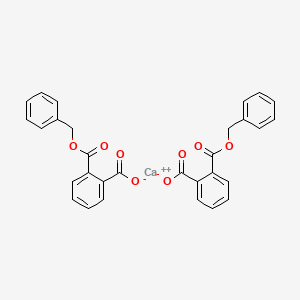

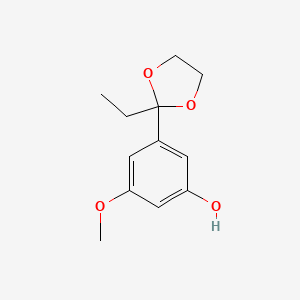
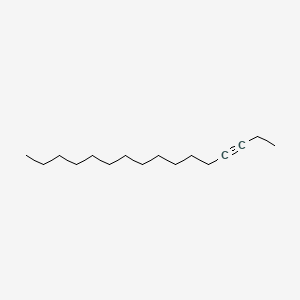
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
